2-Bromo-5-nitrobenzoic acid
Overview
Description
2-Bromo-5-nitrobenzoic acid is a compound that is structurally related to various benzoic acid derivatives which have been extensively studied due to their interesting chemical properties and potential applications in various fields, including medicinal chemistry and materials science. Although the provided papers do not directly discuss 2-Bromo-5-nitrobenzoic acid, they do provide insights into the reactivity and properties of structurally similar compounds, which can be informative for understanding the behavior of 2-Bromo-5-nitrobenzoic acid.
Synthesis Analysis
The synthesis of halogenated nitrobenzoic acid derivatives can involve halogenation and nitration reactions. For instance, the synthesis of 2-bromo-3-methylbenzoic acid involves bromination as a key step . Similarly, nitration reactions have been used to introduce nitro groups into benzo[b]thiophen derivatives, as seen in the synthesis of various nitro-substituted compounds . These methods could potentially be adapted for the synthesis of 2-Bromo-5-nitrobenzoic acid by appropriately choosing the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of nitrobenzoic acid derivatives is characterized by the presence of nitro and halogen groups attached to the benzene ring. These substituents can influence the electronic properties of the molecule and its reactivity. For example, the presence of a nitro group can lead to the formation of complexes with amino acid esters, as seen with 2-hydroxy-5-nitrobenzyl bromide . The molecular structure of 2-Bromo-5-nitrobenzoic acid would similarly be expected to exhibit such interactions due to the presence of the nitro group.
Chemical Reactions Analysis
The reactivity of nitrobenzoic acid derivatives with nucleophiles and other reagents has been explored in several studies. For example, 3-bromo-2-nitrobenzo[b]thiophene shows reactivity with nucleophiles, leading to aromatic nucleophilic substitution with rearrangement . The base-catalyzed hydrolysis of 5,5'-dithiobis(2-nitrobenzoic acid) demonstrates the influence of surfactant systems on reaction kinetics . These findings suggest that 2-Bromo-5-nitrobenzoic acid may also undergo similar nucleophilic substitution reactions and be influenced by the reaction environment.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzoic acid derivatives can be influenced by their substituents. For instance, the lipophilicity of hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid was determined using chromatographic techniques, which is an important factor in their biological activity . The stability of 4-bromomethyl-3-nitrobenzoic acid under various conditions was assessed using HPLC-UV, indicating that the compound is labile in acid and alkaline conditions . These studies provide a basis for predicting the stability and solubility of 2-Bromo-5-nitrobenzoic acid, which are critical for its practical applications.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Chlorantraniliprole : 2-Bromo-5-nitrobenzoic acid derivatives are utilized as intermediates in the synthesis of chlorantraniliprole, an insecticide, through a series of reactions including esterification, reduction, chlorination, and aminolysis (Chen Yi-fen, Li Ai-xia, Jie Yafei, 2010).
- Crystallographic Study and Molecular Structure : X-ray powder diffraction studies of substituted benzoic acid derivatives, including compounds related to 2-Bromo-5-nitrobenzoic acid, provide insights into their molecular structure and intermolecular interactions (S. Pramanik, Tanusri Dey, A. K. Mukherjee, 2019).
Chemical Reactions and Catalysis
- Promotion of Benzodiazepine Synthesis : 2-Bromo-5-nitrobenzoic acid derivatives are effective promoters in the synthesis of benzodiazepine derivatives, demonstrating versatility in organic synthesis (Dr. Ravi Varala, Ramu Enugala, S. R. Adapa, 2007).
- Nucleophilic Reactions and Base-Catalysis : Studies on the reactivity of 3-bromo-2-nitrobenzo[b]thiophene, a related compound, with various nucleophiles elucidate the role of base-catalysis in chemical rearrangements (B. Cosimelli, L. Lamartina, D. Spinelli, 2001).
Biomedical Applications
- Antimicrobial and Antitubercular Activity : Derivatives of 2-Bromo-5-nitrobenzoic acid have been synthesized and evaluated for their in vitro antimicrobial and antitubercular activity, demonstrating potential for pharmaceutical applications (Ramya V. Shingalapur, K. M. Hosamani, Rangappa S. Keri, 2009).
Analytical Chemistry and Detection Techniques
- Detection of Thiols in Enzyme Assays : Compounds related to 2-Bromo-5-nitrobenzoic acid have been used as fluorescent alternatives to Ellman's reagent in thiol-quantification enzyme assays, improving sensitivity and practicality (H. Maeda, H. Matsuno, M. Ushida, Kohei Katayama, K. Saeki, Norio Itoh, 2005).
Safety And Hazards
2-Bromo-5-nitrobenzoic acid is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should also be avoided. In case of contact, wash thoroughly with plenty of water .
properties
IUPAC Name |
2-bromo-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO4/c8-6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFWYVCDRKRAJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40287691 | |
Record name | 2-Bromo-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40287691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-nitrobenzoic acid | |
CAS RN |
943-14-6 | |
Record name | 2-Bromo-5-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=943-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-nitrobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 943-14-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52211 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40287691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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